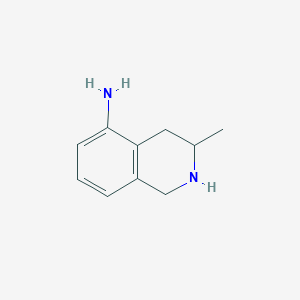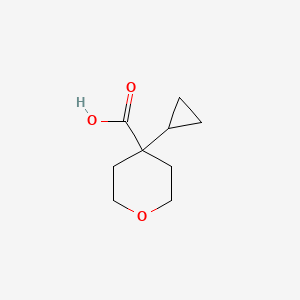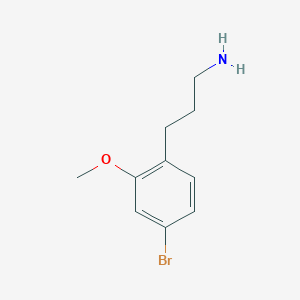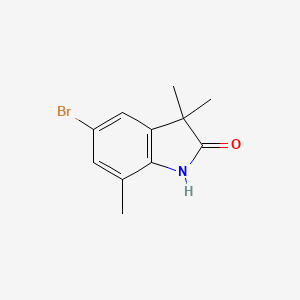
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
“5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been reported for the synthesis of indoles . For example, the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate has been used to synthesize 5-bromo-1-decylindolin-2-one .Chemical Reactions Analysis
Indole derivatives have been found to exhibit various biologically vital properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 5-Bromo-3,3,7-trimethylindolin-2-one, have been studied for their potential antiviral properties. These compounds can be designed to inhibit the replication of viruses by interfering with viral protein synthesis or by blocking the virus’s ability to bind to host cells . The structural flexibility of indole derivatives allows for the synthesis of various analogs that could be potent against a range of RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus is a common feature in many pharmacologically active compounds with anti-inflammatory effects. Researchers have synthesized indole derivatives that act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . By modifying the indole structure, such as adding a bromine atom at the 5-position, the anti-inflammatory activity can be enhanced.
Anticancer Research
Indole derivatives are known to possess anticancer activities. They can function as kinase inhibitors, disrupting signaling pathways that are crucial for cancer cell proliferation and survival. The addition of halogen atoms, like bromine, to the indole ring can improve the compound’s binding affinity to various receptors and increase its potential as a cancer therapeutic agent .
Antimicrobial Effects
The indole core structure is also investigated for its antimicrobial properties. Compounds like 5-Bromo-3,3,7-trimethylindolin-2-one can be used to develop new antibiotics that target resistant bacterial strains. Their mechanism of action often involves disrupting bacterial cell wall synthesis or protein function .
Neuroprotective Applications
Indole derivatives have shown promise in neuroprotective applications. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The brominated indole structure could potentially enhance these neuroprotective effects .
Development of Diagnostic Agents
The unique structural features of indole derivatives make them suitable for the development of diagnostic agents. For example, they can be used in the synthesis of contrast agents for imaging techniques like MRI or as fluorescent markers for various biological assays .
Propriétés
IUPAC Name |
5-bromo-3,3,7-trimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXOURJMWOOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3,7-trimethylindolin-2-one | |
CAS RN |
1379363-44-6 | |
| Record name | 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
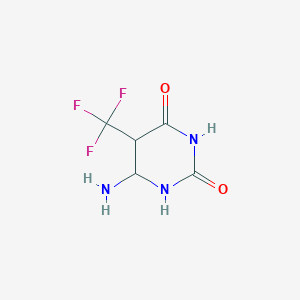
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
